molecular formula C21H36O2 B1665537 5-Pentadecylresorcinol CAS No. 3158-56-3

5-Pentadecylresorcinol

Cat. No. B1665537
CAS RN: 3158-56-3
M. Wt: 320.5 g/mol
InChI Key: KVVSCMOUFCNCGX-UHFFFAOYSA-N
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Description

5-Pentadecylresorcinol, also known as Adipostatin A, is a resorcinol derivative . It can be found in the wood of Grevillea.banksii and in the peel and flesh of unripe mangos, Mangifera indica (Anacardiaceae) .


Synthesis Analysis

5-Pentadecylresorcinol has been used as an analytical reference standard for the quantification of the analyte in a mixture of alkylresorcinols using liquid chromatography coupled to mass spectrometry (LC-MS) . It may also be used as an analytical reference standard for the determination of the analyte in Goji berries using ultra-high-pressure liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) and Mango (Mangifera indica L.) peels using high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS) .


Molecular Structure Analysis

The empirical formula of 5-Pentadecylresorcinol is C21H36O2 . Its molecular weight is 320.51 .


Chemical Reactions Analysis

The monoethoxylate of 3-pentadecylphenol and a diethoxylate of 5-pentadecylresorcinol (2-hydroxyethyl derivatives) have been synthesized by the base-catalyzed reaction with ethylene carbonate .


Physical And Chemical Properties Analysis

5-Pentadecylresorcinol has a melting point of 89-90 °C and a density of 0.960±0.06 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

Biobased Polymers and Additives

  • Field : Green and Sustainable Chemistry .
  • Application : 5-Pentadecylresorcinol, also known as Cardanol, is considered an important starting material for biobased polymers and additives due to its unique structural features, abundant availability, and low cost .
  • Methods : Cardanol is derived from cashew nut shell liquid (CNSL), which constitutes approximately 25% of the total weight of the cashew nut . CNSL is composed of anacardic acid and smaller amounts of cardanol, cardol (5-n-pentadecylresorcinol), and methylcardol .
  • Results : A large number of chemicals and products have been developed starting from CNSL by taking advantage of the three reactive sites, namely, phenolic hydroxyl, aromatic ring, and unsaturation(s) in the alkenyl side chain . Increasing attention is paid to promising cardanol-based products that could be of potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .

Growth-depressing Effects

  • Field : Cereal Chemistry .
  • Application : 5-Pentadecylresorcinol has been studied for its growth-depressing effects .
  • Methods : Tests were performed on male weanling rats to determine whether 5-pentadecylresorcinol causes appetite depression, which, in turn, depresses growth, or if some effect apart from palatability is responsible for the observed growth depression .
  • Results : The specific results of these tests are not provided in the available sources .

Analytical Reference Standard

  • Field : Analytical Chemistry .
  • Application : 5-Pentadecylresorcinol has been used as an analytical reference standard for the quantification of the analyte in a mixture of alkylresorcinols .
  • Methods : The compound is used in liquid chromatography coupled to mass spectrometry (LC-MS) .
  • Results : The specific results of these analyses are not provided in the available sources .

Larvicidal Activity

  • Field : Entomology .
  • Application : 5-Pentadecylresorcinol, also known as Adipostatin A, shows good larvicidal activity against Aedes aegypti .
  • Methods : The compound is tested for its larvicidal activity against Aedes aegypti, a mosquito species that is a vector for many tropical diseases .
  • Results : The specific results of these tests are not provided in the available sources .

Inhibition of Glycerol-3-Phosphate Dehydrogenase

  • Field : Biochemistry .
  • Application : 5-Pentadecylresorcinol (Adipostatin A) is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor .
  • Methods : The compound is tested for its inhibitory activity against GPDH, an enzyme involved in lipid metabolism .
  • Results : Adipostatin A has an IC50 of 4.1 µM, indicating that it can inhibit GPDH at this concentration .

Triglyceride Accumulation Prevention

  • Field : Biochemistry .
  • Application : 5-Pentadecylresorcinol (Adipostatin A) prevents triglyceride accumulation in 3T3-L1 cells at a concentration of the microM level .
  • Methods : The compound is tested for its ability to prevent triglyceride accumulation in 3T3-L1 cells .
  • Results : The specific results of these tests are not provided in the available sources .

Safety And Hazards

5-Pentadecylresorcinol may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

5-pentadecylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVSCMOUFCNCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062875
Record name 1,3-Benzenediol, 5-pentadecyl-
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Molecular Weight

320.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Adipostatin A
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Product Name

5-Pentadecylresorcinol

CAS RN

3158-56-3
Record name 5-Pentadecylresorcinol
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Record name Adipostatin A
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Record name 5-Pentadecylresorcinol
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Record name 1,3-Benzenediol, 5-pentadecyl-
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Record name 5-pentadecylresorcinol
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Record name 5-PENTADECYLRESORCINOL
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Record name Adipostatin A
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Melting Point

95.5 - 96 °C
Record name Adipostatin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
L Bao, M Wang, F Zhao, Y Zhao… - Chemistry & …, 2010 - Wiley Online Library
Two new resorcinol derivatives, 4‐hydroxy‐2‐methoxy‐6‐[(8Z)‐pentadec‐8‐en‐1‐yl]phenyl acetate (1) and 4‐hydroxy‐2‐methoxy‐6‐pentadecylphenyl acetate (2), together with …
Number of citations: 17 onlinelibrary.wiley.com
LP Chen, F Zhao, Y Wang, LL Zhao… - Journal of Asian …, 2011 - Taylor & Francis
Two new resorcinol derivatives 2-methoxy-4-hydroxy-6-(8Z-pentadecenyl)-benzene-1-O-acetate (1) and 2-methoxy-4-hydroxy-6-pentadecyl-benzene-1-O-acetate (2), together with four …
Number of citations: 22 www.tandfonline.com
JR Barr, VS Murty, K Yamaguchi, S Singh… - Chemical Research …, 1988 - ACS Publications
A dichloromethane extract of Hakea amplexicaulis was found to cause strand scission of 4> X174 replicative form DNA inthe presence of Cu (II). Bioassay-guided fractionation of this …
Number of citations: 46 pubs.acs.org
NA Al-Mekhlafi, K Shaari, F Abas, R Kneer, EJ Jeyaraj… - Phytochemistry, 2012 - Elsevier
… mg; t R 21.5), 1-O-methyl-6-acetoxy-5-(pentadec-10Z-enyl)resorcinol (1; 45 mg; t R 23.6), 5-(pentadecyl)resorcinol (6; 10 mg; t R 25.5) and 1-O-methyl-6-acetoxy-5-pentadecylresorcinol …
Number of citations: 44 www.sciencedirect.com
A Kamal‐Eldin, A Pouru, C Eliasson… - Journal of the Science …, 2001 - Wiley Online Library
… The 4-methyl-5-pentadecylresorcinol impurity eluted in fractions 6–11 (structure confirmation by NMR is not shown) and 5-n-pentadecylresorcinol eluted in fractions 18–35 in 81% yield. …
Number of citations: 94 onlinelibrary.wiley.com
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… It followed that crude grevillol contains also 5-pentadecylresorcinol (IIa), 5-pentadec-8-enylresorcinol (IV), and 5-pentadec-10-enylresorcinol (V). The substance (IIa) does not appear to …
Number of citations: 47 www.publish.csiro.au
DŻ Ewa, R Żarnowski, A Kozubek - researchgate.net
These studies were undertaken to characterise resorcinolic lipids (5-n-alk (en) ylresorcinols) composition and to determine their seasonal fluctuations in fruit pulp and leaves of Ginkgo …
Number of citations: 0 www.researchgate.net
N Niimura, T Miyakoshi - International Journal of Polymer Analysis …, 2003 - Taylor & Francis
… as 5-pentadecylresorcinol (MW 320… 5-pentadecylresorcinol are shown in Figures 3 and 4, respectively. The TIC shows the peaks due to 3-pentadecylphenol and 5-pentadecylresorcinol …
Number of citations: 27 www.tandfonline.com
TE Knight, P Boll, WL Epstein, AK Prasad - American Journal of Contact …, 1996 - Elsevier
… Only resorcinols have been described: two from the skin of the fruit, 5-t 12Z-heptadecenyl)resorcinol and 5-pentadecylresorcinol:3 and one from the latex, 5-(2Z-heptadecenyl)resorcinol.…
Number of citations: 19 www.sciencedirect.com
ED Żarnowska, R Żarnowski… - … für Naturforschung C, 2000 - degruyter.com
These studies were undertaken to characterise resorcinolic lipids (5-n-alk(en)ylresorcinols) composition and to determine their seasonal fluctuations in fruit pulp and leaves of Ginkgo …
Number of citations: 27 www.degruyter.com

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